Methyl 3-(chlorocarbonyl)-4-methoxybenzoate

Description

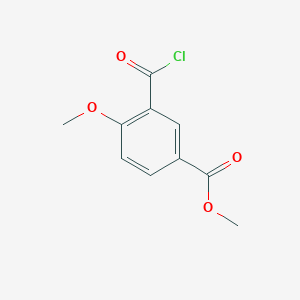

Methyl 3-(chlorocarbonyl)-4-methoxybenzoate is an aromatic ester featuring a chlorocarbonyl (–COCl) group at position 3 and a methoxy (–OCH₃) group at position 4 of the benzene ring, with a methyl ester (–COOCH₃) at position 1 (Figure 1). This compound is a reactive intermediate in organic synthesis, particularly in pharmaceutical applications such as the preparation of acylated derivatives or protease inhibitors.

The chlorocarbonyl group confers high electrophilicity, making the compound prone to nucleophilic attack, while the methoxy group provides electron-donating effects that influence regioselectivity in further reactions. Its applications align with structurally similar intermediates used in drug development, such as histone deacetylase (HDAC) inhibitors and precursors to antiarrhythmic agents like dronedarone .

Properties

IUPAC Name |

methyl 3-carbonochloridoyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-8-4-3-6(10(13)15-2)5-7(8)9(11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIZJYNTSARONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-methoxybenzoate using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, resulting in the formation of the desired chlorocarbonyl derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to yield 4-methoxybenzoic acid and hydrochloric acid.

Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) under mild to moderate conditions.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Amides, esters, or thioesters.

Hydrolysis: 4-Methoxybenzoic acid and hydrochloric acid.

Reduction: 4-Methoxybenzyl alcohol.

Scientific Research Applications

Chemistry: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound can be utilized in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors. Its derivatives may exhibit biological activity, making it a potential lead compound for drug development.

Industry: The compound is employed in the production of specialty chemicals and materials. Its derivatives can be used as building blocks for polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(chlorocarbonyl)-4-methoxybenzoate primarily involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its utility in various synthetic transformations, where it can form stable covalent bonds with nucleophilic species.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and biological activity of methyl benzoate derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Electrophilicity : The chlorocarbonyl group in the target compound enhances reactivity compared to chloroalkoxy (e.g., 3-chloropropoxy) or simple chloro substituents, enabling efficient acylation reactions .

- Antioxidant Activity: Methoxy groups at position 4 (e.g., methyl 4-methoxybenzoate) correlate with higher DPPH radical scavenging activity (74.29%) compared to electron-withdrawing groups like –Cl or –NO₂ .

- Pharmaceutical Utility : Chlorocarbonyl-containing analogs are pivotal in prodrug design (e.g., phosphorylated esters in ) and HDAC inhibitor synthesis , whereas chloroalkoxy derivatives serve as alkylating intermediates .

Biological Activity

Methyl 3-(chlorocarbonyl)-4-methoxybenzoate is a compound of increasing interest in the realms of medicinal and synthetic chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 228.63 g/mol. The compound features a methoxy group (-OCH₃) and a chlorocarbonyl group (-COCl) attached to a benzoate structure, which contributes to its chemical reactivity and potential applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was shown to inhibit bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies reveal that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. In one study, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular signaling pathways, particularly those related to inflammation and cell proliferation. This inhibition can lead to reduced inflammatory responses and decreased tumor growth rates.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorocarbonyl group | Antimicrobial, Anticancer |

| Methyl 3-amino-4-methoxybenzoate | Amino group | Moderate antimicrobial activity |

| Methyl 3-hydroxy-4-methoxybenzoate | Hydroxy group | Low anticancer activity |

Case Studies

Several case studies have documented the effects of this compound in various biological settings:

- Antimicrobial Efficacy : A case study involving clinical isolates of E. coli demonstrated that treatment with this compound significantly reduced bacterial load in vitro, suggesting its potential application in developing new antibiotics.

- Cancer Cell Line Studies : In experiments with MCF-7 cells, researchers observed that exposure to this compound led to a marked increase in apoptotic markers after 24 hours of treatment, indicating its potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.